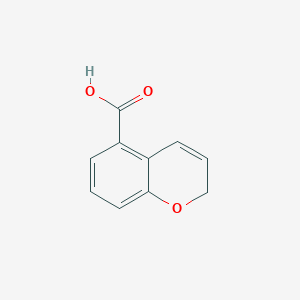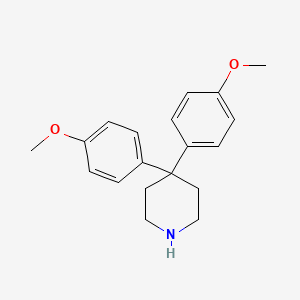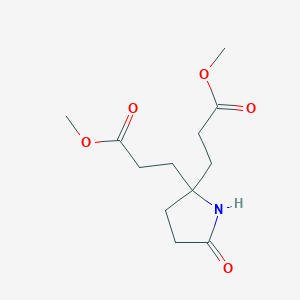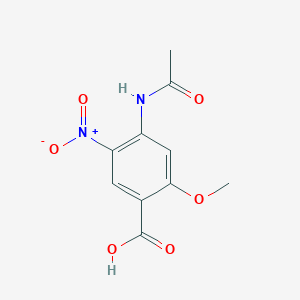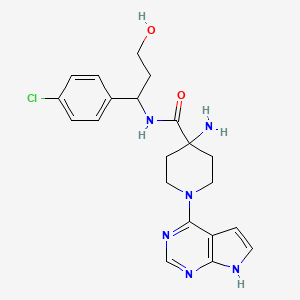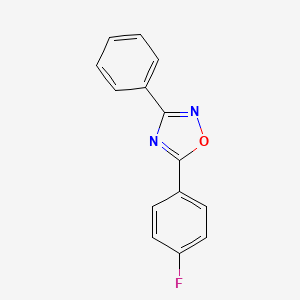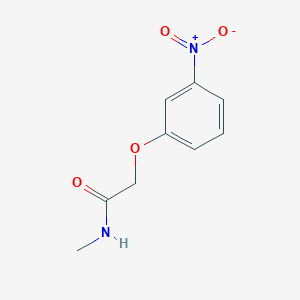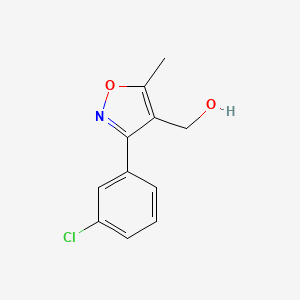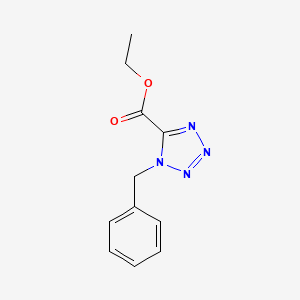
1-benzyl-1H-tetrazole-5-carboxylicacidethylester
Descripción general
Descripción
1-benzyl-1H-tetrazole-5-carboxylicacidethylester is a chemical compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. These compounds are known for their stability and resistance to biological degradation, making them valuable in various applications, including medicinal chemistry and materials science .
Métodos De Preparación
The synthesis of 1-benzyl-1H-tetrazole-5-carboxylicacidethylester typically involves the reaction of 1-benzyl-1H-tetrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems for precise control of reaction conditions and efficient purification processes .
Análisis De Reacciones Químicas
1-benzyl-1H-tetrazole-5-carboxylicacidethylester undergoes various chemical reactions, including:
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
1-benzyl-1H-tetrazole-5-carboxylicacidethylester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-benzyl-1H-tetrazole-5-carboxylicacidethylester involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparación Con Compuestos Similares
1-benzyl-1H-tetrazole-5-carboxylicacidethylester can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazole-5-carboxylic acid ethyl ester: Similar in structure but with a phenyl group instead of a benzyl group.
1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester: Contains a methyl group, leading to variations in its chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12N4O2 |
|---|---|
Peso molecular |
232.24 g/mol |
Nombre IUPAC |
ethyl 1-benzyltetrazole-5-carboxylate |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)10-12-13-14-15(10)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clave InChI |
BUYFXNQLAQQSEN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN=NN1CC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
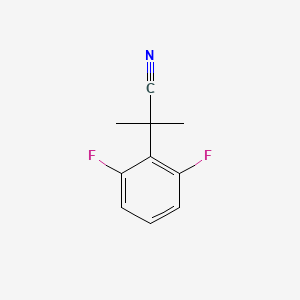

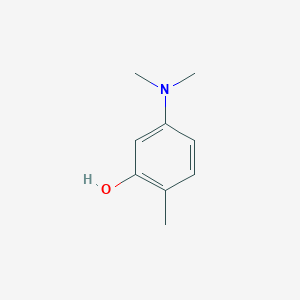
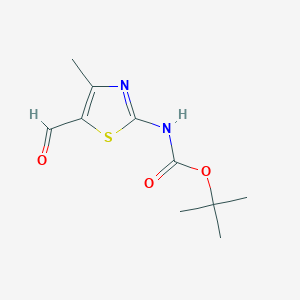
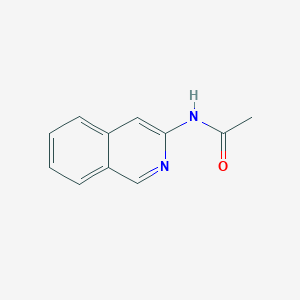
![6-(2-Hydroxyethyl)-5H-indeno[1,2-c]isoquinoline-5,11(6H)-dione](/img/structure/B8795163.png)
